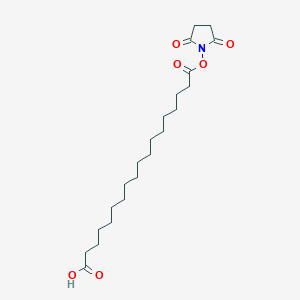

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

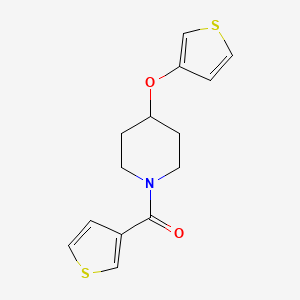

The compound seems to be a derivative of 2,5-Dioxopyrrolidin-1-yl . These types of compounds are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolidinone ring, which is a five-membered lactam structure .Applications De Recherche Scientifique

Mass Spectrometry and Diagnostic Ions The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids have been studied to understand their fragmentation patterns. Such research aids in the identification of fatty acids in complex mixtures by providing diagnostic ions characteristic of the position of functional groups along the carbon chain. This technique is crucial for elucidating the structure of new compounds and understanding their chemical behavior (Tulloch, 1985).

Plant Biology and Biochemistry Epoxyoctadecanoic acids have been identified in plant cutins and suberins, where they play a significant role in the structural integrity and defense mechanisms of plant tissues. Research into such compounds helps in understanding plant resilience to environmental stresses and pathogens, potentially leading to advances in agricultural sciences and plant biotechnology (Holloway & Deas, 1973).

Radiolabeling and Imaging In medical research, the development of novel fluorine-18 prosthetic groups for radiolabeling proteins and peptides showcases the application of similar compounds in diagnostic imaging. Such advances are vital for the non-invasive study of biological processes, including the progression of diseases like Alzheimer's (Carberry et al., 2011).

Oxidative DNA Damage The study of singlet oxygen-induced oxidation of cellular DNA highlights the importance of understanding oxidative stress at the molecular level. Research into the mechanisms of oxidative damage can inform the development of therapies for conditions associated with oxidative stress (Ravanat et al., 2000).

Catalysis and Organic Synthesis The catalytic properties of enzymes and chemical reactions involving oxygen transfer are critical for synthesizing and modifying organic compounds, including fatty acids and their derivatives. Studies in this area contribute to the development of new synthetic routes and the understanding of reaction mechanisms, which are fundamental in organic chemistry and industrial applications (Khenkin & Neumann, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

18-(2,5-dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO6/c24-19-17-18-20(25)23(19)29-22(28)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21(26)27/h1-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQSIYQNSSVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)

![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)

![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)